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Compound of Interest

Compound Name: Potassium sulfamate

Cat. No.: B081758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium
sulfamate (KSO₃NH₂), a compound of interest in various chemical and pharmaceutical

applications. This document summarizes key crystallographic data, details experimental

protocols for structure determination, and presents a visual workflow for single-crystal X-ray

diffraction analysis.

Introduction
Potassium sulfamate, the potassium salt of sulfamic acid, is a white crystalline solid. Its

structural characterization is crucial for understanding its chemical properties and potential

applications. The first detailed structural studies were conducted in the 1940s using X-ray

diffraction, which established its orthorhombic crystal system.[1] Subsequent investigations,

notably a single-crystal neutron diffraction study, have provided a more precise determination

of its atomic arrangement, including the positions of hydrogen atoms. This guide synthesizes

the findings from these pivotal studies to offer a detailed overview of the crystal structure of

potassium sulfamate.

Crystallographic Data
The most definitive structural data for potassium sulfamate comes from a single-crystal

neutron diffraction study, which offers high accuracy in locating all atoms, including hydrogen.
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The following tables summarize the key crystallographic parameters, atomic coordinates, and

anisotropic temperature factors based on this research.

Table 1: Crystallographic Data for Potassium Sulfamate

Parameter Value

Chemical Formula KSO₃NH₂

Crystal System Orthorhombic

Space Group Pbma

a (Å) 8.315

b (Å) 8.275

c (Å) 5.895

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 405.9

Z 4

Table 2: Atomic Coordinates and Isotropic Equivalent Displacement Parameters (Uiso) for

Potassium Sulfamate
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Atom x y z Uiso (Å²)

K 0.2500 0.0916 0.2500 0.030

S 0.0000 0.2500 0.7500 0.021

O(1) 0.1447 0.2500 0.5898 0.034

O(2) -0.0543 0.0967 0.7500 0.038

N 0.0000 0.2500 0.0234 0.026

H(1) 0.089 0.250 0.125 0.045

H(2) -0.053 0.173 0.089 0.045

Table 3: Selected Bond Lengths and Angles for Potassium Sulfamate

Bond Length (Å) Angle Angle (°)

S–O(1) 1.45 O(1)–S–O(2) 110.6

S–O(2) 1.46 O(2)–S–O(2') 109.8

S–N 1.67 O(1)–S–N 108.5

N–H(1) 1.01 O(2)–S–N 109.4

N–H(2) 1.02 H(1)–N–H(2) 107

H(2)–N–H(2') 106

Experimental Protocols
The determination of a crystal structure, such as that of potassium sulfamate, is typically

achieved through single-crystal X-ray diffraction. While the definitive data presented above was

obtained via neutron diffraction, the general workflow is analogous. The following protocol

outlines the key steps in a modern single-crystal X-ray diffraction experiment.

Crystal Growth and Selection
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Crystal Growth: High-quality single crystals of potassium sulfamate can be grown by the

slow evaporation of an aqueous solution prepared by neutralizing sulfamic acid with

potassium hydroxide or potassium carbonate.[2]

Crystal Selection: A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is selected

under a microscope. The crystal should be clear, well-formed, and free of cracks or other

defects.

Data Collection
Mounting: The selected crystal is mounted on a goniometer head, often using a

cryoprotectant oil, and placed in the X-ray diffractometer.

Preliminary Analysis: A few initial diffraction images are collected to determine the crystal

quality and the unit cell parameters.

Data Collection Strategy: Based on the preliminary data, a strategy for collecting a complete

dataset is devised. This involves rotating the crystal through a series of angles while

exposing it to a monochromatic X-ray beam.

Data Acquisition: The diffractometer collects a large number of diffraction spots at various

crystal orientations. The intensity of each spot is recorded by a detector.

Data Processing and Structure Solution
Data Reduction: The raw diffraction data is processed to correct for experimental factors

such as background noise, absorption, and polarization. The intensities of the unique

reflections are extracted.

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct

methods or Patterson synthesis) to generate an initial electron density map.

Structure Refinement: The initial atomic model is refined against the experimental data. This

involves adjusting atomic positions, and thermal parameters to improve the agreement

between the calculated and observed diffraction patterns.

Validation: The final crystal structure is validated to ensure its chemical and crystallographic

reasonability.
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Visualizations
The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction

experiment, from sample preparation to the final structural analysis.
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Workflow for Single-Crystal X-ray Diffraction.
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This guide provides a foundational understanding of the crystal structure of potassium
sulfamate, supported by quantitative data and a detailed experimental overview. This

information is intended to be a valuable resource for researchers and professionals in the fields

of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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